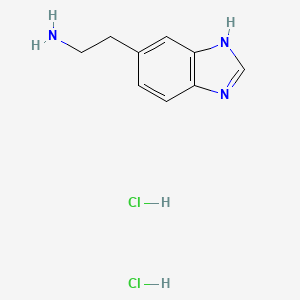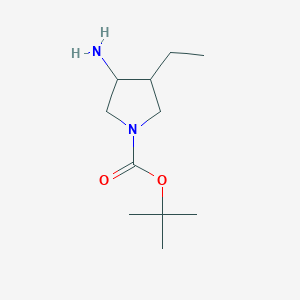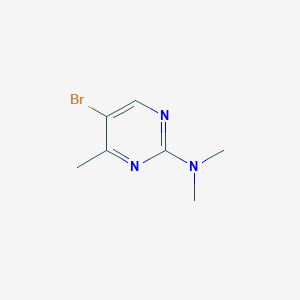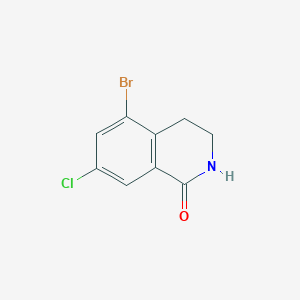
2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring . The specific structure of “2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride” is not available in the current resources.Chemical Reactions Analysis
Benzimidazole derivatives are known to exhibit a variety of chemical reactions, often influenced by the functional groups attached to the benzimidazole core . The specific chemical reactions of “2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride” are not found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For benzimidazole derivatives, these properties can vary widely . The specific physical and chemical properties of “2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride” are not found in the available resources.Scientific Research Applications
Corrosion Inhibitors
Benzimidazole compounds, including 2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride, have been identified as effective corrosion inhibitors for steels, pure metals, and alloys. They are particularly effective in extremely aggressive, corrosive acidic media .
Antiparasitic and Antioxidant Activity
New benzimidazolyl-2-hydrazones, which can be derived from 2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride, have shown combined antiparasitic and antioxidant activity. These compounds were found to be more active than clinically used anthelmintic drugs .
Antimicrobial Potential
Benzimidazole derivatives, including 2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride, have been used as antimicrobial agents. They have been tested against various organisms such as S. aureus, E. coli, A. niger, and C. albicans .
Synthesis of Other Compounds
Benzimidazole compounds can be used in the synthesis of other compounds. For example, they can be used in the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Therapeutic Potential
Imidazole compounds, including 2-(1H-Benzo[d]imidazol-6-yl)ethanamine dihydrochloride, have a broad range of chemical and biological properties. They have been used in the development of new drugs, showing various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Excited State Intramolecular Proton Transfer (ESIPT) Applications
Benzimidazole compounds have been extensively investigated for their potential applications in luminescent materials, photo patterning, chemosensors, proton transfer laser, photo stabilizers, molecular logic gates, molecular probes, metal ion sensors, radiation hard-scintillator counters, and organic light emitting devices (OLEDs) .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial potential . They may interact with their targets, leading to changes in the target’s function and subsequent biological effects .
Biochemical Pathways
Benzimidazole derivatives have been associated with various biological pathways due to their diverse biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Benzimidazole derivatives have been reported to exhibit various biological activities, including antimicrobial activity .
properties
IUPAC Name |
2-(3H-benzimidazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYTOAFSUCGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)NC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)



![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)


![Thieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1449250.png)





